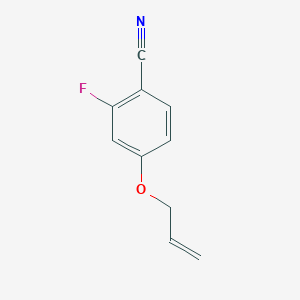
4-(Allyloxy)-2-fluorobenzonitrile
Overview
Description
4-(Allyloxy)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiofluorination and Cycloadditions
4-Fluorobenzonitrile oxide, a compound structurally related to 4-(Allyloxy)-2-fluorobenzonitrile, has been employed in radiofluorinated cycloadditions with alkenes and alkynes. This method is significant for preparing low-molecular-weight radiopharmaceuticals and can be used to label sensitive biopolymers in a strain-promoted variant of the reaction (Zlatopolskiy et al., 2012).
Energetic and Structural Studies
Extensive energetic and structural studies have been conducted on monofluorobenzonitriles, including 4-fluorobenzonitrile. These studies encompass the determination of standard molar enthalpies of formation, vapor-pressure studies, and evaluation of electronic properties through various computational and spectroscopic methods. Such comprehensive analyses are crucial for understanding the fundamental properties and potential applications of these compounds (Silva et al., 2012).
Mesomorphic Properties and Liquid Crystal Applications
Allyloxy-based biphenyl liquid crystals, with structures including allyloxy terminal groups and lateral fluoro substituents, have been synthesized. These compounds exhibit negative dielectric anisotropy and a broad nematic mesophase, making them potential candidates for use in liquid crystal display mixtures. The allyloxy terminal group and the lateral fluoro substituents significantly influence the mesomorphic properties and negative dielectric anisotropies of these compounds (Jiang et al., 2012).
Metal-mediated Coupling and Macrocycle Formation
An eight-membered thorium(IV) tetraazamacrocycle has been synthesized via the sequential, metal-mediated coupling of 4-fluorobenzonitrile. The formation of this macrocycle suggests the involvement of an imido intermediate, generated from a thorium ketimide complex. This showcases the potential of 4-fluorobenzonitrile in forming complex structures through metal-mediated reactions (Schelter et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-4-prop-2-enoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFHZCVQCLPBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)



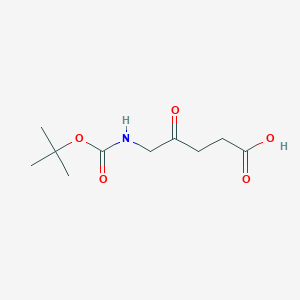
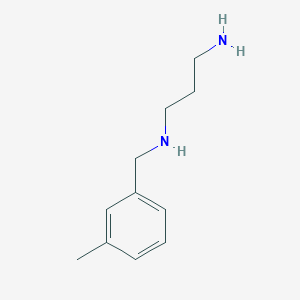
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)

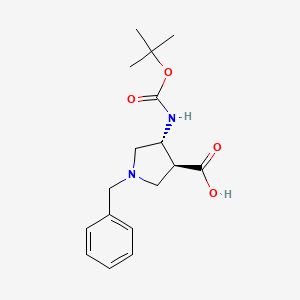


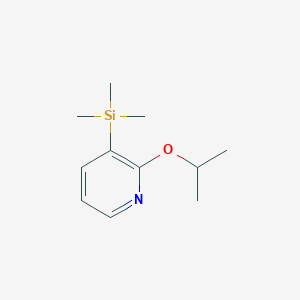
![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)
